4-Benzyloxy-3,3-dimethylbut-1-yne 4-Benzyloxy-3,3-dimethylbut-1-yne
Brand Name: Vulcanchem
CAS No.: 1092536-54-3
VCID: VC3396232
InChI: InChI=1S/C13H16O/c1-4-13(2,3)11-14-10-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3
SMILES: CC(C)(COCC1=CC=CC=C1)C#C
Molecular Formula: C13H16O
Molecular Weight: 188.26 g/mol

4-Benzyloxy-3,3-dimethylbut-1-yne

CAS No.: 1092536-54-3

Cat. No.: VC3396232

Molecular Formula: C13H16O

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

4-Benzyloxy-3,3-dimethylbut-1-yne - 1092536-54-3

Specification

CAS No. 1092536-54-3
Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
IUPAC Name 2,2-dimethylbut-3-ynoxymethylbenzene
Standard InChI InChI=1S/C13H16O/c1-4-13(2,3)11-14-10-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3
Standard InChI Key VKHWQJGOWVVAHW-UHFFFAOYSA-N
SMILES CC(C)(COCC1=CC=CC=C1)C#C
Canonical SMILES CC(C)(COCC1=CC=CC=C1)C#C

Introduction

Chemical Structure and Identification

Molecular Structure

The molecular structure of 4-benzyloxy-3,3-dimethylbut-1-yne consists of a benzene ring attached to a methylene group, which is connected through an oxygen atom to another methylene group. This second methylene group is bound to a quaternary carbon bearing two methyl groups and a terminal alkyne functionality. The structural arrangement provides a unique reactivity profile that is valuable in various synthetic transformations.

Identification Parameters

The compound 4-benzyloxy-3,3-dimethylbut-1-yne is uniquely identified through several standard chemical identifiers, which facilitate its unambiguous recognition in chemical databases and literature. The most common identifiers for this compound include:

Identifier TypeValue
CAS Number1092536-54-3
Molecular FormulaC₁₃H₁₆O
IUPAC Name{[(2,2-dimethylbut-3-yn-1-yl)oxy]methyl}benzene
SMILESCC(C)(COCC1=CC=CC=C1)C#C
InChIInChI=1S/C13H16O/c1-4-13(2,3)11-14-10-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3
InChIKeyVKHWQJGOWVVAHW-UHFFFAOYSA-N

Physical and Chemical Properties

Basic Properties

The physical and chemical properties of 4-benzyloxy-3,3-dimethylbut-1-yne influence its behavior in various chemical environments and reactions. The basic properties of this compound are summarized in the following table:

PropertyValue
Molecular Weight188.266 g/mol
Exact Mass188.120 g/mol
AppearanceNot specified in sources
DensityNot available
Boiling PointNot available
Melting PointNot available
Flash PointNot available
LogP3.11 (or 2.86260)
Polar Surface Area (PSA)9 Ų (or 9.23000)

These basic properties provide important information for handling, storage, and application of the compound in laboratory and industrial settings . The LogP value of approximately 3.11 indicates moderate lipophilicity, suggesting that the compound has better solubility in organic solvents than in aqueous media. This property is particularly relevant for predicting its behavior in biological systems and partition equilibria.

Structural Features

The structural features of 4-benzyloxy-3,3-dimethylbut-1-yne contribute significantly to its chemical behavior and reactivity. Key structural characteristics include:

Structural FeatureValue
Heavy Atoms Count14
Rotatable Bond Count4
Number of Rings1
Carbon Bond Saturation (Fsp3)0.384
Hydrogen Bond Acceptors1
Hydrogen Bond Donors0

The structural features indicate that 4-benzyloxy-3,3-dimethylbut-1-yne has moderate conformational flexibility due to its 4 rotatable bonds, which can influence its interaction patterns and reactivity . The presence of one hydrogen bond acceptor (oxygen atom) and no hydrogen bond donors suggests limited capability for hydrogen bonding interactions. The carbon bond saturation value (Fsp3) of 0.384 indicates a moderate degree of sp³ hybridization relative to the total carbon content, reflecting the presence of the aromatic ring (sp² carbons) and the alkyne moiety (sp carbons).

Predicted Properties

Based on computational methods, several properties of 4-benzyloxy-3,3-dimethylbut-1-yne have been predicted, including collision cross-section values for various ionic species of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]⁺189.12740143.8
[M+Na]⁺211.10934156.0
[M+NH₄]⁺206.15394148.9
[M+K]⁺227.08328146.1
[M-H]⁻187.11284137.8
[M+Na-2H]⁻209.09479147.9
[M]⁺188.11957143.1
[M]⁻188.12067143.1

These collision cross-section (CCS) values provide important information for mass spectrometry-based identification and characterization of the compound . The CCS value represents the effective area of the molecule that can interact with a buffer gas during ion mobility separations, which is influenced by the three-dimensional structure of the molecule. This data is particularly useful for analytical applications, especially in ion mobility mass spectrometry where compounds can be separated based on their collision cross-section values.

Research and Applications

SupplierPackage SizePurity (%)Price Range ($)
BLD Pharmatech Co., Limited1 g9826
BLD Pharmatech Co., Limited25 g98244
BLD Pharmatech Co., Limited100 g98729
BLD Pharmatech GmbH1-25 g9826-244
Angene International Limited100-250 mg979-11

The commercial availability of 4-benzyloxy-3,3-dimethylbut-1-yne from multiple suppliers at different scales and purities facilitates its use in various research applications . The range of package sizes available allows researchers to purchase appropriate quantities for specific project needs, from small-scale exploratory research to larger preparative applications.

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